



Application Notes: High-Sensitivity Glycan Analysis Using AF430 Azide Labeling

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Compound of Interest		
Compound Name:	AF 430 azide	
Cat. No.:	B15599837	Get Quote

Introduction

The study of glycans, or oligosaccharides, is critical for understanding a wide range of biological processes, from cell signaling and immune responses to disease progression. Due to their lack of a natural chromophore, glycans require derivatization with a fluorescent tag for sensitive detection in analytical workflows. This application note describes a robust method for labeling oligosaccharides with Alexa Fluor™ 430 (AF430) azide via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This method offers high sensitivity and specificity for subsequent analysis by Hydrophilic Interaction Liquid Chromatography with Fluorescence Detection and Mass Spectrometry (HILIC-FLR-MS).

AF430 is a bright and photostable green-fluorescent dye with an excitation maximum at approximately 432 nm and an emission maximum at around 539 nm.[1][2] Its fluorescence is pH-independent over a wide range, making it a reliable choice for various analytical conditions. [1][3] The click chemistry approach provides a highly efficient and bioorthogonal ligation strategy, ensuring specific labeling of alkyne-modified oligosaccharides with the AF430 azide probe.[4][5]

Key Applications

 High-Sensitivity Glycan Profiling: Elucidate complex glycan structures from purified glycoproteins or biological fluids.



- Biopharmaceutical Characterization: Monitor critical quality attributes (CQAs) of therapeutic glycoproteins, such as monoclonal antibodies.
- Biomarker Discovery: Identify changes in glycosylation patterns associated with disease states.
- Cellular Imaging: Visualize the localization and trafficking of glycans in living cells, although this application note focuses on the analysis of isolated oligosaccharides.

Quantitative Data Presentation

Table 1: Spectroscopic Properties of AF430

Property	Value	
Maximum Excitation Wavelength (λex)	~432 nm[1][2]	
Maximum Emission Wavelength (λem)	~539 nm[1][2]	
Molar Extinction Coefficient (ε)	~15,000 cm ⁻¹ M ⁻¹ [2]	
Optimal Laser Line for Excitation	405 nm[3]	

Table 2: Comparison of Common Fluorescent Labels for Glycan Analysis



Label	Labeling Chemistry	Relative Fluorescence Sensitivity	Relative MS Sensitivity	Throughput
AF430 (via Click Chemistry)	Copper- Catalyzed Azide- Alkyne Cycloaddition	High (Expected)	Moderate (Expected)	High
2- Aminobenzamide (2-AB)	Reductive Amination	Low[6][7]	Low[6]	Low
Procainamide (ProA)	Reductive Amination	High[6][7]	High[6]	Low
RapiFluor-MS (RF-MS)	Rapid Glycosylamine Tagging	Moderate[6]	Very High[6]	Very High[6]
InstantPC	Rapid Glycosylamine Tagging	Very High[7]	Very High[7]	Very High[7]

Note: The performance of AF430 is projected based on the high quantum yield of Alexa Fluor dyes and the efficiency of click chemistry. Direct comparative studies with other glycan labels are not widely available.

Experimental Protocols

Protocol 1: Labeling of Alkyne-Modified Oligosaccharides with AF430 Azide

This protocol details the copper-catalyzed click chemistry reaction to label oligosaccharides that have been previously modified with a terminal alkyne group.

Materials:

Alkyne-modified oligosaccharide sample



- AF430 Azide
- DMSO (anhydrous)
- Copper(II) sulfate (CuSO₄)
- Tris(benzyltriazolylmethyl)amine (TBTA) or other suitable Cu(I)-stabilizing ligand
- Sodium Ascorbate
- Triethylammonium acetate buffer (2M, pH 7.0)
- Nuclease-free water
- Microcentrifuge tubes

Procedure:

- Preparation of Stock Solutions:
 - AF430 Azide (10 mM): Dissolve the appropriate amount of AF430 azide in anhydrous DMSO.
 - Copper(II) Sulfate (50 mM): Dissolve CuSO₄ in nuclease-free water.
 - TBTA (50 mM): Dissolve TBTA in DMSO.
 - Sodium Ascorbate (100 mM): Freshly prepare a solution of sodium ascorbate in nucleasefree water immediately before use.
- Reaction Setup:
 - In a microcentrifuge tube, dissolve the alkyne-modified oligosaccharide in nuclease-free water.
 - Add 2M triethylammonium acetate buffer (pH 7.0) to a final concentration of 0.2 M.[8]
 - Add DMSO to a final concentration of 50% (v/v) and vortex to mix.[8]



- Add the 10 mM AF430 azide stock solution to the reaction mixture. A 1.5 to 2-fold molar excess of the azide over the alkyne-oligosaccharide is recommended.
- Vortex the mixture briefly.
- Catalyst Preparation and Addition:
 - In a separate tube, prepare the Cu(I)-TBTA catalyst by mixing the 50 mM CuSO₄ and 50 mM TBTA solutions in a 1:1 molar ratio.
 - Add the freshly prepared 100 mM sodium ascorbate solution to the main reaction tube to a final concentration of 5 mM to reduce Cu(II) to the active Cu(I) state.
 - Immediately add the Cu(I)-TBTA catalyst to the reaction mixture to a final copper concentration of 0.5 mM.

Incubation:

- Incubate the reaction at room temperature for 1-2 hours in the dark. The reaction is often complete within this timeframe, but for low-concentration samples, an overnight incubation may be beneficial.[8][9]
- Purification of Labeled Oligosaccharides:
 - The labeled oligosaccharides must be purified from excess dye and reaction components.
 HILIC-based solid-phase extraction (SPE) is a highly effective method for this purpose.
 - Condition a HILIC SPE cartridge according to the manufacturer's instructions.
 - Load the reaction mixture onto the conditioned cartridge.
 - Wash the cartridge with a high percentage of organic solvent (e.g., acetonitrile) to remove excess hydrophobic AF430 azide and other reaction components.
 - Elute the purified AF430-labeled oligosaccharides with an aqueous buffer.
 - Dry the eluted sample in a vacuum centrifuge.



Protocol 2: HILIC-FLR-MS Analysis of AF430-Labeled Oligosaccharides

This protocol outlines the analysis of the purified AF430-labeled glycans using HILIC-FLR-MS.

Materials and Equipment:

- ACQUITY UPLC H-Class Bio System (or equivalent) with a fluorescence detector (FLR) and a QDa mass detector (or equivalent).[10]
- ACQUITY UPLC Glycan BEH Amide column (e.g., 1.7 μm, 2.1 x 150 mm).
- Mobile Phase A: 100 mM ammonium formate, pH 4.4.
- Mobile Phase B: Acetonitrile.
- Purified, dried AF430-labeled oligosaccharide sample.
- Labeled dextran ladder for glucose unit (GU) calibration.

Procedure:

- Sample Reconstitution: Reconstitute the dried, labeled oligosaccharide sample in an appropriate volume of a water/acetonitrile mixture (e.g., 30:70 v/v).
- UPLC-FLR Method:
 - o Column Temperature: 60 °C.
 - Flow Rate: 0.4 mL/min.
 - Fluorescence Detection:
 - Excitation: 430 nm
 - Emission: 540 nm



 Gradient: A typical gradient for glycan analysis is a linear gradient from a high percentage of organic mobile phase to a lower percentage over 30-60 minutes to elute the glycans based on their hydrophilicity. For example:

Time (min)	%A	%В
0.0	25	75
35.0	46	54
36.5	100	0
39.0	100	0
40.5	25	75

| 45.0 | 25 | 75 |

- Mass Spectrometry Method:
 - Couple the UPLC system to a mass spectrometer.
 - Acquire data in positive ion mode to detect the protonated molecular ions of the AF430labeled glycans.
 - Set the mass range to cover the expected mass of the labeled glycans.
- Data Analysis:
 - Integrate the peaks in the fluorescence chromatogram to determine the relative abundance of each glycan species.
 - Use the retention times of the dextran ladder to calculate the glucose unit (GU) values for the sample peaks, aiding in structural identification.
 - Confirm the identity of the glycan species by matching the observed mass-to-charge ratio
 (m/z) from the mass spectrometer with the calculated mass of the AF430-labeled glycan.

Visualizations

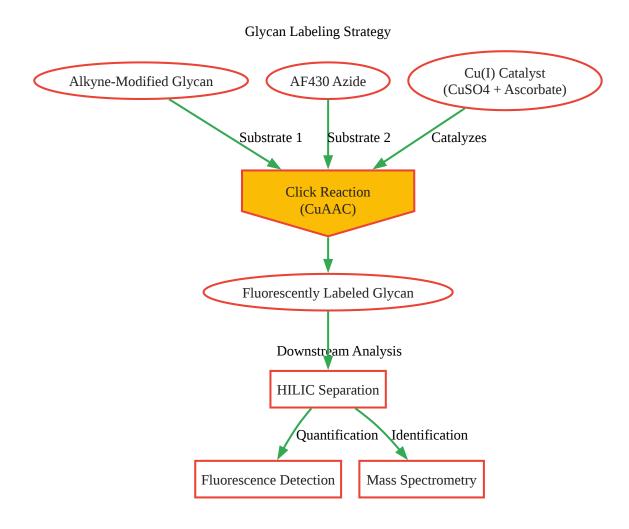




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Caption: Experimental workflow for labeling and analysis of oligosaccharides.





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Caption: Logical relationship of the click chemistry labeling strategy.

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